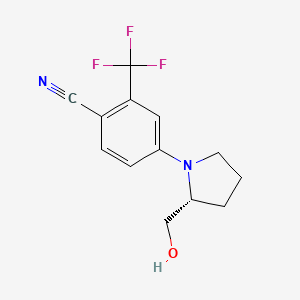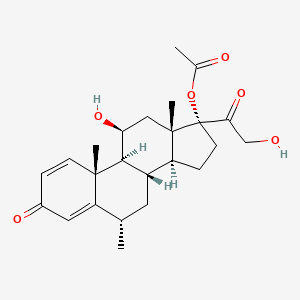
L-p-Nitro(2,3,5,6-2H4)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The synthesized compounds were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .Applications De Recherche Scientifique
Biosynthesis in Escherichia coli
Butler, Sen, Lin, and Kunjapur (2021) discuss the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, a nitroaromatic amino acid with applications in immune stimulation and fluorescence quenching. They designed a biosynthetic pathway for pN-Phe from glucose, using natural diiron monooxygenases and optimizing the process to achieve a maximum titer of 819 µM. This study lays the groundwork for the biosynthesis of related nitroaromatic chemicals and their biological applications (Butler, Sen, Lin, & Kunjapur, 2021).
Photoaffinity Labeling
Escher and Schwyzer (1974) reported the use of p-nitrophenylalanine, along with other derivatives, as potential photoaffinity labels. These compounds, when irradiated, were shown to be photolytically activated and incorporated into enzymes, suggesting a new application of the nitro group in photoaffinity labeling (Escher & Schwyzer, 1974).
Influence on pKa Values
Olsztynska, Komorowska, and Dupuy (2006) explored the effect of near-infrared radiation on the pKa values of L-phenylalanine. Their research revealed that irradiation modifies the pKa values of L-phenylalanine, suggesting potential applications in studying molecular interactions and changes in chemical properties under different conditions (Olsztynska, Komorowska, & Dupuy, 2006).
Encapsulation in Polymeric Particles
Moise et al. (2012) synthesized novel L-phenylalanine derivatives with antitumor activity and encapsulated them in chitosan- and gelatin-based submicronic capsules. Their study provides insights into the potential use of modified L-phenylalanine in drug delivery systems for antitumor therapies (Moise et al., 2012).
Self-Assembling Behavior
Singh et al. (2020) examined the self-assembling behavior of 4-nitrophenylalanine (4NP), a modified aromatic amino acid. The study highlighted the influence of the nitro group on self-assembly, offering potential applications in material science and nanotechnology (Singh et al., 2020).
Mutational Analysis in Enzyme Reactions
Bartsch and Bornscheuer (2010) conducted a mutational analysis of phenylalanine ammonia lyase to improve reaction rates for various substrates, including p-nitro-cinnamic acid. This research can aid in optimizing industrial processes that utilize modified L-phenylalanine derivatives (Bartsch & Bornscheuer, 2010).
Propriétés
Numéro CAS |
62595-13-5 |
|---|---|
Nom du produit |
L-p-Nitro(2,3,5,6-2H4)phenylalanine |
Formule moléculaire |
C₉H₆D₄N₂O₄ |
Poids moléculaire |
214.21 |
Synonymes |
4-Nitro-L-phenyl-2,3,5,6-d4-alanine; p-Nitro-L-phenylalanine-d4; L-3-(p-Nitrophenyl)-alanine-d4; 4-Nitro-L-phenylalanine-d4; (S)-4-Nitrophenylalanine-d4; 3-(4-Nitrophenyl)-L-alanine-d4; L-4-Nitrophenylalanine-d4; L-p-Nitrophenylalanine-d4; NSC 152925- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




